N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine
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Overview
Description
N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring system, which is known for its stability and aromatic properties, combined with a cyanophenyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the cyanophenyl and hydroxyl groups allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-cyanopyridine: Known for its reactivity with cysteine residues in proteins.
2-cyanophenyl derivatives: These compounds share similar structural features and reactivity patterns.
Uniqueness
N-(2-cyanophenyl)-2-hydroxy-1-naphthaldimine is unique due to its combination of a naphthalene ring system with a cyanophenyl group and a hydroxyl group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry .
Properties
Molecular Formula |
C18H12N2O |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C18H12N2O/c19-11-14-6-2-4-8-17(14)20-12-16-15-7-3-1-5-13(15)9-10-18(16)21/h1-10,12,21H |
InChI Key |
YUIYFCPUVIASRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C#N)O |
Origin of Product |
United States |
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